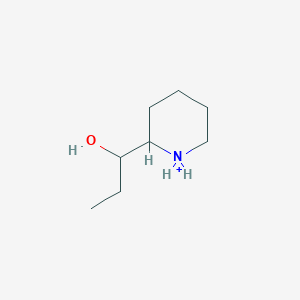![molecular formula C24H36N4O5 B1264597 (6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide is a member of pyrrolidines.
Scientific Research Applications
Quinoxaline and Pyrazine Derivatives
Quinoxalines and Pyrazines in Pharmaceutical Research : Quinoxaline and pyrazine derivatives are known for their broad spectrum of biological activities. They have been explored for antimicrobial, anticancer, anti-inflammatory, and antiviral applications due to their ability to interact with biological systems in a specific manner. For instance, quinoxaline derivatives have been utilized as dyes, pharmaceuticals, and antibiotics such as echinomycin, levomycin, and actinoleutin, highlighting their antitumoral properties. Pyrazine derivatives, similarly, have been found to possess diverse pharmacological properties, leading to an increasing interest by researchers in this core for potential active compounds development (Pareek & Kishor, 2015; Ferreira & Kaiser, 2012).
Amyloid Imaging in Alzheimer's Disease : The structural complexity and versatility of quinoxaline and pyrazine derivatives have also made them suitable for applications in imaging, particularly in the diagnosis of Alzheimer's disease. Radioligands based on these structures have shown promise in PET imaging to measure amyloid in vivo in the brains of patients, demonstrating the potential of such compounds in early detection and the evaluation of new therapies (Nordberg, 2007).
Control Strategies in Food Science : In the food industry, pyrazines are valued for their contribution to the flavor profile of baked, roasted, and nutty food products. Research into synthesizing and controlling the formation of pyrazines through the Maillard reaction reflects their significance in enhancing food flavor and quality (Yu et al., 2021).
properties
Molecular Formula |
C24H36N4O5 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C24H36N4O5/c1-27(2)11-6-4-3-5-10-25-23(31)19-15-20-24(32)26-16-21(30)28(20)22(19)17-8-7-9-18(14-17)33-13-12-29/h7-9,14,19-20,22,29H,3-6,10-13,15-16H2,1-2H3,(H,25,31)(H,26,32)/t19-,20-,22-/m1/s1 |
InChI Key |
YUXQQBVTNNWDQF-KCZVDYSFSA-N |
Isomeric SMILES |
CN(C)CCCCCCNC(=O)[C@@H]1C[C@@H]2C(=O)NCC(=O)N2[C@@H]1C3=CC(=CC=C3)OCCO |
Canonical SMILES |
CN(C)CCCCCCNC(=O)C1CC2C(=O)NCC(=O)N2C1C3=CC(=CC=C3)OCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





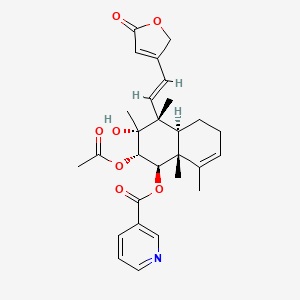
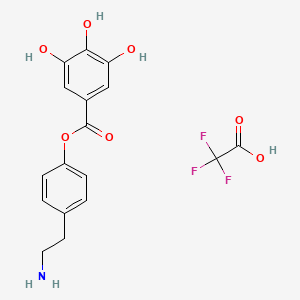
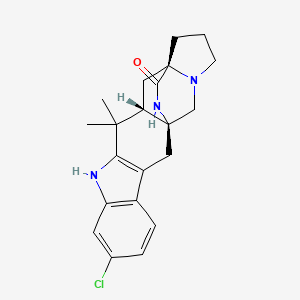
![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)
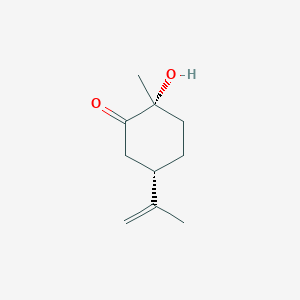
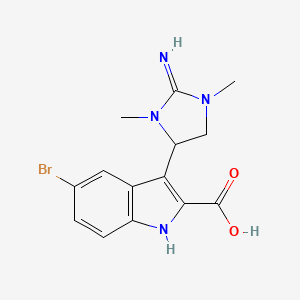
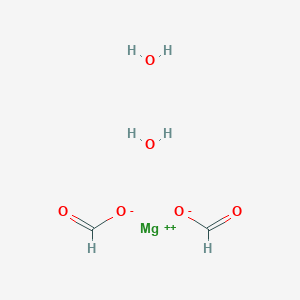
![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)
